molecular formula C12H11ClN2OS B1622301 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde CAS No. 318234-26-3

5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde

Cat. No.: B1622301
CAS No.: 318234-26-3
M. Wt: 266.75 g/mol
InChI Key: JYXOYVVIFLGTRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde is a chemical compound with the molecular formula C12H11ClN2OS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde with phenylthiomethyl chloride under basic conditions to introduce the phenylsulfanyl group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Triethylamine in dichloromethane or tetrahydrofuran.

Major Products Formed

    Oxidation: 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The phenylsulfanyl group may play a role in modulating the compound’s biological activity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
  • 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carboxylic acid

Uniqueness

5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

5-chloro-1-methyl-3-(phenylsulfanylmethyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-15-12(13)10(7-16)11(14-15)8-17-9-5-3-2-4-6-9/h2-7H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXOYVVIFLGTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)CSC2=CC=CC=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377144
Record name 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318234-26-3
Record name 5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde
Reactant of Route 4
5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazole-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.